
2,5-dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine is a heterocyclic aromatic compound with the molecular formula C10H6Cl2FN3. This compound is known for its unique chemical structure, which includes a pyrimidine ring substituted with chlorine and fluorine atoms, as well as a methylated amine group. It is primarily used in research and development within the fields of chemistry and pharmacology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dichloropyrimidine and 4-fluoroaniline.
Reaction Conditions: The reaction is carried out under an inert atmosphere, often using nitrogen or argon gas, to prevent unwanted side reactions.
Catalysts and Solvents: Common catalysts include palladium on carbon (Pd/C) or other transition metal catalysts. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are used to dissolve the reactants.
Reaction Steps: The 2,5-dichloropyrimidine undergoes nucleophilic substitution with 4-fluoroaniline, followed by methylation of the amine group using methyl iodide or a similar methylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used for reduction.
Major Products
The major products formed from these reactions include substituted pyrimidines, N-oxides, and reduced amines, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,5-Dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,5-dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in various biological pathways.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and other cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dichloro-N-(4-fluorophenyl)pyrimidin-4-amine: Similar structure but lacks the methyl group on the amine.
2,5-Dichloro-N-(4-fluorophenyl)benzenesulfonamide: Contains a sulfonamide group instead of a pyrimidine ring.
2,5-Dichloro-N-(4-fluorophenyl)ethylamine: Contains an ethyl group instead of a pyrimidine ring.
Uniqueness
2,5-Dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring and the presence of both chlorine and fluorine atoms, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H8Cl2FN3 |
|---|---|
Poids moléculaire |
272.10 g/mol |
Nom IUPAC |
2,5-dichloro-N-(4-fluorophenyl)-N-methylpyrimidin-4-amine |
InChI |
InChI=1S/C11H8Cl2FN3/c1-17(8-4-2-7(14)3-5-8)10-9(12)6-15-11(13)16-10/h2-6H,1H3 |
Clé InChI |
VDDBYBYZRZGNCU-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=C(C=C1)F)C2=NC(=NC=C2Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


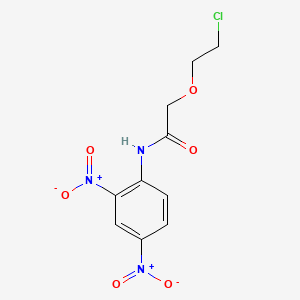
![2-Methyl-3-(2-(pyridin-2-ylamino)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13850853.png)

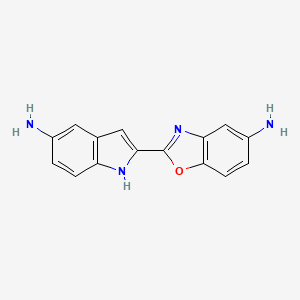
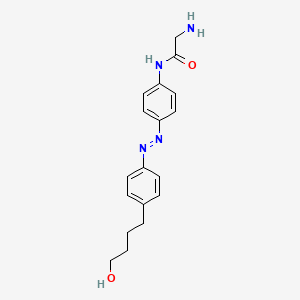

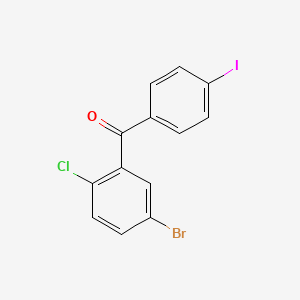
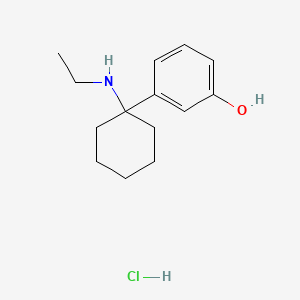
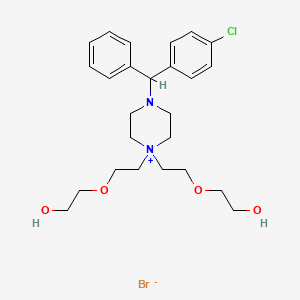

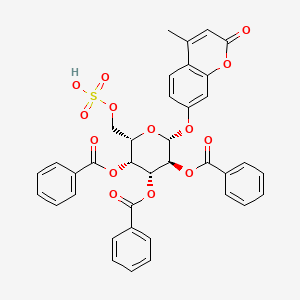
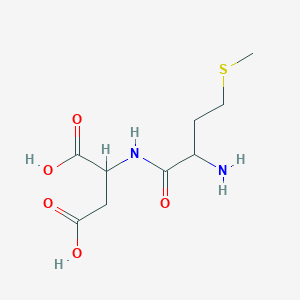
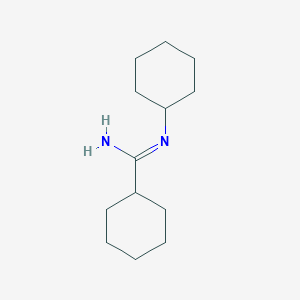
![2-[(4-amino-5-cyanopyrimidin-2-yl)sulfanyl]-N-(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)acetamide](/img/structure/B13850913.png)
